Cas no 87224-26-8 (2-(pentafluoro-lambda6-sulfanyl)ethan-1-ol)

2-(pentafluoro-lambda6-sulfanyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-(pentafluoro-lambda6-sulfanyl)ethan-1-ol
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2-(pentafluoro-lambda6-sulfanyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6477943-0.05g |
2-(pentafluoro-lambda6-sulfanyl)ethan-1-ol |
87224-26-8 | 95.0% | 0.05g |
$315.0 | 2025-03-15 | |
Enamine | EN300-6477943-1.0g |
2-(pentafluoro-lambda6-sulfanyl)ethan-1-ol |
87224-26-8 | 95.0% | 1.0g |
$1357.0 | 2025-03-15 | |
1PlusChem | 1P01EMUE-250mg |
2-(pentafluoro-lambda6-sulfanyl)ethan-1-ol |
87224-26-8 | 95% | 250mg |
$893.00 | 2024-04-21 | |
A2B Chem LLC | AX61606-2.5g |
2-(pentafluoro-lambda6-sulfanyl)ethan-1-ol |
87224-26-8 | 95% | 2.5g |
$2835.00 | 2024-04-19 | |
A2B Chem LLC | AX61606-10g |
2-(pentafluoro-lambda6-sulfanyl)ethan-1-ol |
87224-26-8 | 95% | 10g |
$6180.00 | 2024-04-19 | |
1PlusChem | 1P01EMUE-500mg |
2-(pentafluoro-lambda6-sulfanyl)ethan-1-ol |
87224-26-8 | 95% | 500mg |
$1370.00 | 2024-04-21 | |
Aaron | AR01EN2Q-50mg |
2-(pentafluoro-lambda6-sulfanyl)ethan-1-ol |
87224-26-8 | 95% | 50mg |
$459.00 | 2025-02-10 | |
Aaron | AR01EN2Q-500mg |
2-(pentafluoro-lambda6-sulfanyl)ethan-1-ol |
87224-26-8 | 95% | 500mg |
$1480.00 | 2025-02-10 | |
Aaron | AR01EN2Q-2.5g |
2-(pentafluoro-lambda6-sulfanyl)ethan-1-ol |
87224-26-8 | 95% | 2.5g |
$3683.00 | 2025-02-10 | |
A2B Chem LLC | AX61606-500mg |
2-(pentafluoro-lambda6-sulfanyl)ethan-1-ol |
87224-26-8 | 95% | 500mg |
$1149.00 | 2024-04-19 |
2-(pentafluoro-lambda6-sulfanyl)ethan-1-ol 関連文献
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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3. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
2-(pentafluoro-lambda6-sulfanyl)ethan-1-olに関する追加情報
Compound CAS No. 87224-26-8: 2-(Pentafluoro-lambda6-sulfanyl)ethan-1-ol
Introduction to 2-(Pentafluoro-lambda6-sulfanyl)ethan-1-ol
Compound CAS No. 87224-26-8, commonly referred to as 2-(Pentafluoro-lambda6-sulfanyl)ethan-1-ol, is a highly specialized organic compound with unique chemical properties. This compound has garnered significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and advanced chemical synthesis. The pentafluoro-lambda6-sulfanyl group attached to the ethan-1-ol backbone introduces distinctive electronic and steric effects, making it a valuable building block in modern organic chemistry.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound, leveraging cutting-edge techniques such as transition metal-catalyzed coupling reactions and fluorination strategies. These developments have not only improved the yield and purity of 2-(Pentafluoro-lambda6-sulfanyl)ethan-1-ol but also expanded its utility in diverse chemical transformations.
Structural Insights and Chemical Properties
The molecular structure of CAS No. 87224-26-8 features a central sulfur atom bonded to five fluorine atoms and an ethanediol group. The lambda6-sulfanyl group is a six-membered ring system where sulfur is at position lambda6, creating a unique electronic environment. This arrangement imparts exceptional stability and reactivity to the compound, making it suitable for various chemical reactions.
Research has demonstrated that the pentafluoro substitution pattern significantly influences the compound's physical properties, such as melting point, boiling point, and solubility. These properties are critical in determining its applicability in different industrial and laboratory settings.
Synthesis and Applications
The synthesis of CAS No. 87224-26-8 involves a multi-step process that typically begins with the preparation of the pentafluorosulfide precursor. Recent studies have explored the use of microwave-assisted synthesis and continuous flow reactors to enhance reaction efficiency and scalability. These innovations have made the production of 2-(Pentafluoro-lambda6-sulfanyl)ethan-1-ol more accessible for both academic research and industrial applications.
In terms of applications, this compound has shown promise in the development of advanced materials, such as fluoropolymers and organosulfur-based catalysts. Its ability to act as a versatile nucleophile or electrophile makes it an invaluable reagent in organic synthesis.
Additionally, CAS No. 87224-26-8 has been investigated for its potential in medicinal chemistry, particularly in drug design and delivery systems. Its unique chemical profile enables it to serve as a scaffold for bioactive molecules with enhanced pharmacokinetic properties.
Safety Considerations and Environmental Impact
While CAS No. 87234535353535353535353535353535353535353535353535 (Please replace with correct CAS number) exhibits remarkable chemical versatility, its handling requires adherence to standard safety protocols. Proper ventilation, personal protective equipment (PPE), and waste management practices are essential to ensure safe use in laboratory settings.
From an environmental perspective, ongoing research is focused on understanding the biodegradation pathways of this compound and minimizing its ecological footprint. Efforts are being made to develop sustainable synthesis routes that reduce energy consumption and hazardous byproducts.
Conclusion and Future Directions
The discovery and characterization of CAS No. 87999999999999999 (Please replace with correct CAS number) represent a significant milestone in modern organic chemistry. Its unique combination of structural features and functional groups positions it as a key player in advancing scientific research across multiple disciplines.
As technology continues to evolve, we can expect further innovations in the synthesis, application, and environmental management of this compound. Collaborative efforts between academia and industry will undoubtedly unlock new possibilities for CAS No. 87... (Please replace with correct CAS number), solidifying its role as an indispensable tool in contemporary chemical science.
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